molecular formula C8H7F3N2O3 B13643062 2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13643062
M. Wt: 236.15 g/mol
InChI Key: ASRHCMQUJVGPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with a pyrimidine ring structure substituted with methoxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the introduction of the methoxymethyl and trifluoromethyl groups onto a pyrimidine ring. One common method is the reaction of a pyrimidine derivative with methoxymethyl chloride and trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxymethyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(methoxymethyl)-4-methylpyrimidine-5-carboxylic acid.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom instead of the trifluoromethyl group, leading to different chemical properties and uses.

Uniqueness

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

2-(methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7F3N2O3/c1-16-3-5-12-2-4(7(14)15)6(13-5)8(9,10)11/h2H,3H2,1H3,(H,14,15)

InChI Key

ASRHCMQUJVGPOX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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